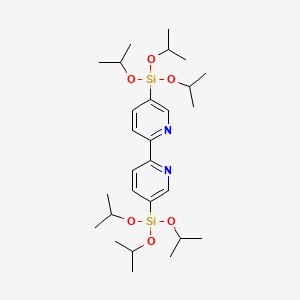
5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features two bipyridine units connected by a silicon atom, each bonded to three isopropoxy groups. The presence of silicon and isopropoxy groups imparts distinct characteristics that make it valuable in various applications, particularly in materials science and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine typically involves the reaction of 5,5’-dibromo-2,2’-bipyridine with triisopropoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include:
Solvent: Anhydrous toluene or THF (tetrahydrofuran)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Temperature: Reflux conditions (around 110°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Coordination Reactions: The bipyridine units can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). Reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at moderate temperatures (50-80°C).
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used in coordination reactions, often in aqueous or alcoholic solvents at room temperature.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the isopropoxy groups.
Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.
科学的研究の応用
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Materials Science: Incorporated into the synthesis of novel materials, including photochromic periodic mesoporous organosilicas (PPMO) and other nanostructured materials.
Biology and Medicine:
Industry: Utilized in the development of advanced coatings, adhesives, and sealants, leveraging its unique chemical properties.
作用機序
The mechanism by which 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, including oxidation-reduction reactions and polymerization. The silicon atom and isopropoxy groups provide additional stability and solubility, enhancing the compound’s effectiveness in different applications.
類似化合物との比較
Similar Compounds
5,5’-Bis(trimethylsilyl)-2,2’-bipyridine: Similar structure but with trimethylsilyl groups instead of triisopropoxysilyl groups.
5,5’-Bis(triethoxysilyl)-2,2’-bipyridine: Features triethoxysilyl groups, offering different solubility and reactivity properties.
5,5’-Bis(triphenylsilyl)-2,2’-bipyridine: Contains bulkier triphenylsilyl groups, affecting its steric and electronic properties.
Uniqueness
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is unique due to the presence of triisopropoxysilyl groups, which provide a balance of steric bulk and solubility. This makes it particularly useful in forming stable metal complexes and incorporating into various materials without significantly altering their properties.
特性
IUPAC Name |
tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWEWLYYZCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
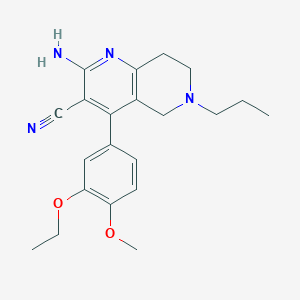
![3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2535805.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
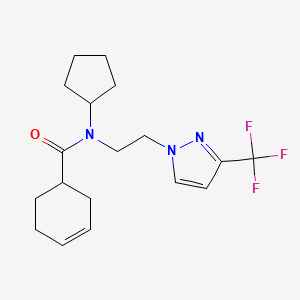

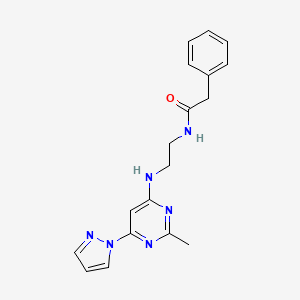
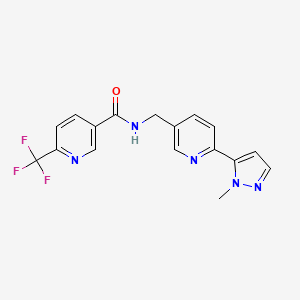
![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)
![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)



